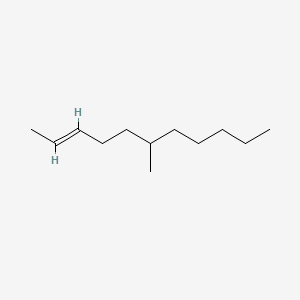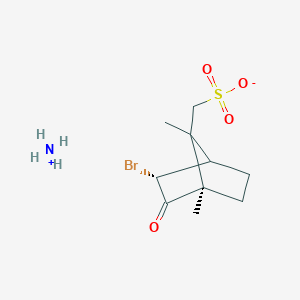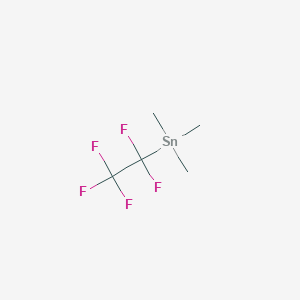
Trimethyl(pentafluoroethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(pentafluoroethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three methyl groups and one pentafluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trimethyl(pentafluoroethyl)stannane can be synthesized through various methods. One common approach involves the reaction of dimethylcadmium with tribromo(trifluoromethyl)stannane . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Trimethyl(pentafluoroethyl)stannane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions involving this compound can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions: Common reagents used in reactions with this compound include hexamethyldistannane and various catalysts such as palladium complexes . Reaction conditions often involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrostannylation reactions can produce multisubstituted cyclopropylstannanes .
Aplicaciones Científicas De Investigación
Trimethyl(pentafluoroethyl)stannane has a wide range of applications in scientific research, including:
Chemistry: The compound is used in the synthesis of various organotin compounds and as a reagent in organic synthesis.
Biology: Research into the biological effects of organotin compounds often involves this compound due to its unique properties.
Medicine: The compound’s potential medicinal applications are being explored, particularly in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism by which trimethyl(pentafluoroethyl)stannane exerts its effects involves the interaction of its tin atom with various molecular targets. The electron-withdrawing pentafluoroethyl group significantly influences the compound’s reactivity, allowing it to participate in a range of chemical reactions . The compound’s effects are mediated through pathways involving the formation and breaking of tin-carbon bonds.
Comparación Con Compuestos Similares
Trimethyltin chloride: Another organotin compound with similar structural features but different reactivity and applications.
Tris(pentafluoroethyl)stannane: A related compound with three pentafluoroethyl groups, exhibiting different chemical properties and reactivity.
Uniqueness: Trimethyl(pentafluoroethyl)stannane is unique due to the presence of both methyl and pentafluoroethyl groups, which confer distinct chemical properties
Propiedades
Número CAS |
754-25-6 |
|---|---|
Fórmula molecular |
C5H9F5Sn |
Peso molecular |
282.83 g/mol |
Nombre IUPAC |
trimethyl(1,1,2,2,2-pentafluoroethyl)stannane |
InChI |
InChI=1S/C2F5.3CH3.Sn/c3-1(4)2(5,6)7;;;;/h;3*1H3; |
Clave InChI |
HAJHWZJFYVOKED-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


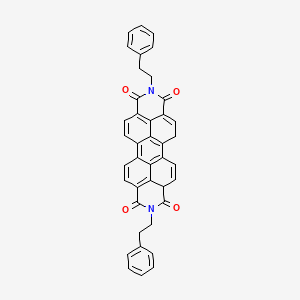
![2,2,2-trifluoro-N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B13407313.png)
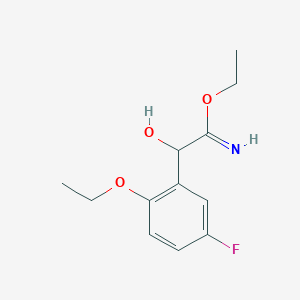

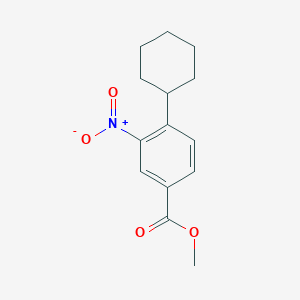
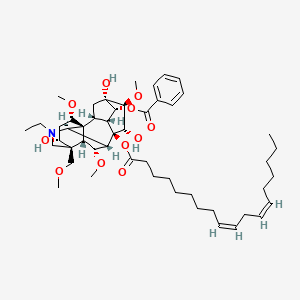
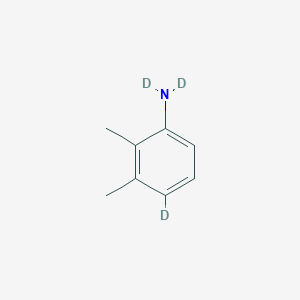
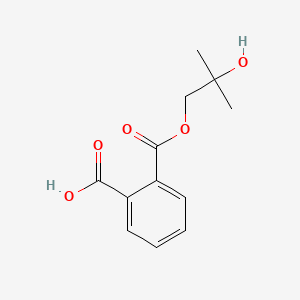

![1-[(2R,4R,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13407356.png)
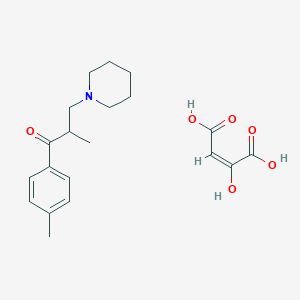
![(1S,2R,4R,5'S,7R,8S,9S,12R,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B13407363.png)
